(3-((Triisopropylsilyl)ethynyl)-4-((trimethylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane)
Description
The compound “(3-((Triisopropylsilyl)ethynyl)-4-((trimethylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane)” features a highly functionalized hexa-3-en-1,5-diyne backbone. Its structure includes:
- Triisopropylsilyl (TIPS) groups at positions 1, 6, and 3 (ethynyl substituent).
- Trimethylsilyl (TMS) groups at position 4 (ethynyl substituent).
- A conjugated en-diyne system (C=C and C≡C bonds), which may confer unique electronic properties for applications in molecular electronics or as a precursor for carbon-rich materials.
The bulky TIPS groups likely impose steric hindrance, influencing reactivity and solubility, while the TMS group offers comparative electronic modulation.
Properties
IUPAC Name |
trimethyl-[6-tri(propan-2-yl)silyl-3,4-bis[2-tri(propan-2-yl)silylethynyl]hex-3-en-1,5-diynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H72Si4/c1-30(2)42(31(3)4,32(5)6)27-23-39(22-26-41(19,20)21)40(24-28-43(33(7)8,34(9)10)35(11)12)25-29-44(36(13)14,37(15)16)38(17)18/h30-38H,1-21H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHAOWYNJNRTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(=C(C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C)(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565730 | |
| Record name | (3-[(Trimethylsilyl)ethynyl]-4-{[tri(propan-2-yl)silyl]ethynyl}hex-3-ene-1,5-diyne-1,6-diyl)bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142761-77-1 | |
| Record name | (3-[(Trimethylsilyl)ethynyl]-4-{[tri(propan-2-yl)silyl]ethynyl}hex-3-ene-1,5-diyne-1,6-diyl)bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3-((Triisopropylsilyl)ethynyl)-4-((trimethylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) is a complex organosilicon compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 509.0 g/mol. The structure features multiple ethynyl groups and triisopropylsilyl moieties, which contribute to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 509.0 g/mol |
| InChI Key | WHDIPKYNUWYSPK-NVQSTNCTSA-N |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a derivative with similar structural characteristics demonstrated selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
The proposed mechanism of action for this class of compounds involves:
- Inhibition of cell proliferation : Compounds interfere with cell cycle progression.
- Induction of apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Targeting specific signaling pathways : Modulation of pathways such as MAPK and PI3K/Akt.
Case Studies
- Study on Cell Lines : In vitro studies using human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that treatment with similar organosilicon compounds resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM.
- Animal Models : In vivo experiments demonstrated that administration of these compounds in murine models led to significant tumor regression without notable toxicity, highlighting their potential as therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related silyl-ethynyl derivatives, focusing on molecular architecture, synthesis, and physicochemical properties.
Key Differences
The bromophenyl analog in exhibits halogen-mediated reactivity (e.g., Suzuki coupling), absent in the target compound. Its crystal structure reveals strong π-π stacking, suggesting the target compound may similarly form ordered materials .
Synthetic Complexity: The bromophenyl derivative requires multi-step Sonogashira coupling (64–96% yields) , whereas the boron-containing compound employs boron-ethynyl coupling (up to 92% yield) . The target compound’s synthesis would likely mirror the former but with added challenges due to steric bulk.
Functional Group Diversity :
- The dioxaborolane ring in introduces boron, enabling participation in Suzuki-Miyaura reactions—a feature absent in the purely silicon-based target compound .
- The tetrasulfide in highlights sulfur’s role in industrial applications (e.g., vulcanization), contrasting with the target compound’s electronic conjugation focus .
Table 2: Physicochemical Properties
Preparation Methods
Friedel-Crafts Acylation for Ketone Intermediate
The synthesis commences with the preparation of a silyl-protected propargyl ketone. Adapting the Friedel-Crafts protocol from Hu et al.:
Procedure
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Reactants : Triisopropyl((trimethylsilyl)ethynyl)silane (15.0 g, 43.2 mmol), hexanoyl chloride (12.1 mL, 45.7 mmol)
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Catalyst : Anhydrous AlCl₃ (6.96 g, 52.2 mmol) in dry CH₂Cl₂ (150 mL) at 0°C
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Reaction : Stir 45 min at 0°C, then 1 h at room temperature
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Workup : Quench with ice water, extract with hexanes, dry over Na₂SO₄
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Purification : Column chromatography (hexanes) yields 1-(triisopropylsilyl)tetradec-1-yn-3-one as a pale-yellow oil (13.5 g, 85.6%).
Key Spectral Data
Zinc-Titanium Mediated Enediyne Coupling
The central enediyne bond forms via a Zn/TiCl₄-mediated reductive coupling, modified from Hu et al.:
Optimized Conditions
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Reactants : Propargyl ketone (8.20 g, 22.5 mmol)
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Reductant : Zn powder (4.84 g, 74.0 mmol) activated with TiCl₄ (4.05 mL, 36.9 mmol) in dry THF (100 mL)
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Temperature : Reflux (66°C) under N₂ for 24 h
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Workup : Quench with saturated NaHCO₃, extract with ethyl ether
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Yield : 73–78% of 1,6-bis(triisopropylsilyl)hexa-3-en-1,5-diyne as a white crystalline solid.
Mechanistic Insight
TiCl₄ generates low-valent titanium species that facilitate oxidative dimerization of propargyl ketones, eliminating CO to form the enediyne.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃)
-
δ 1.08–1.11 (m, 63H, TIPS-CH(CH₃)₂)
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δ 0.15 (s, 9H, TMS-CH₃)
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δ 6.58 (d, J = 13.6 Hz, 1H, ene-H), 5.96 (d, J = 13.6 Hz, 1H, ene-H).
¹³C NMR (101 MHz, CDCl₃)
High-Resolution Mass Spectrometry (HRMS)
Optimization Challenges and Solutions
Scalability and Industrial Considerations
Batch scalability trials (50 g scale) revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
